molecular formula C18H16N2O3S2 B11185533 8-Methoxy-4,4,6-trimethyl-1-[4-oxo-2-thioxo-thiazolidin-(5Z)-ylidene]-1H,4H-pyrrolo[3,2,1-ij]quinolin-2-one

8-Methoxy-4,4,6-trimethyl-1-[4-oxo-2-thioxo-thiazolidin-(5Z)-ylidene]-1H,4H-pyrrolo[3,2,1-ij]quinolin-2-one

Cat. No.: B11185533
M. Wt: 372.5 g/mol
InChI Key: HZYWYZDMRUCMJN-OWBHPGMISA-N
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Description

8-Methoxy-4,4,6-trimethyl-1-[4-oxo-2-thioxo-thiazolidin-(5Z)-ylidene]-1H,4H-pyrrolo[3,2,1-ij]quinolin-2-one is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential pharmaceutical applications .

Preparation Methods

The synthesis of 8-Methoxy-4,4,6-trimethyl-1-[4-oxo-2-thioxo-thiazolidin-(5Z)-ylidene]-1H,4H-pyrrolo[3,2,1-ij]quinolin-2-one typically involves multi-step organic reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

8-Methoxy-4,4,6-trimethyl-1-[4-oxo-2-thioxo-thiazolidin-(5Z)-ylidene]-1H,4H-pyrrolo[3,2,1-ij]quinolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, inhibiting or activating their functions. The exact pathways involved depend on the specific biological activity being studied. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H16N2O3S2

Molecular Weight

372.5 g/mol

IUPAC Name

(5Z)-5-(6-methoxy-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H16N2O3S2/c1-8-7-18(2,3)20-13-10(8)5-9(23-4)6-11(13)12(16(20)22)14-15(21)19-17(24)25-14/h5-7H,1-4H3,(H,19,21,24)/b14-12-

InChI Key

HZYWYZDMRUCMJN-OWBHPGMISA-N

Isomeric SMILES

CC1=CC(N2C3=C1C=C(C=C3/C(=C/4\C(=O)NC(=S)S4)/C2=O)OC)(C)C

Canonical SMILES

CC1=CC(N2C3=C1C=C(C=C3C(=C4C(=O)NC(=S)S4)C2=O)OC)(C)C

Origin of Product

United States

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